![molecular formula C13H15NO3 B1475747 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbonsäure CAS No. 2098081-10-6](/img/structure/B1475747.png)

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carbonsäure

Übersicht

Beschreibung

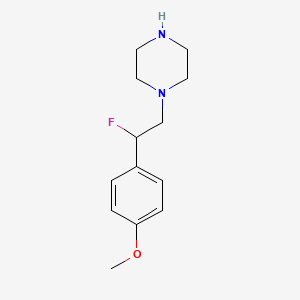

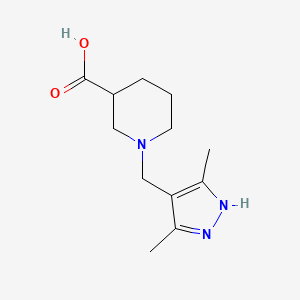

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds, such as chiral tetrahydrobenzo[f][1,4]oxazepines, has been reported. The process involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .Molecular Structure Analysis

The molecular structure of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can be represented by the InChI code: 1S/C13H13NO4/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 .Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid include a molecular weight of 247.25 . More detailed physical and chemical properties are not available in the current literature.Wissenschaftliche Forschungsanwendungen

Synthese von Fluoroquinolon-Antibiotika der vierten Generation

Diese Verbindung dient als synthetischer Baustein bei der Herstellung von Fluoroquinolon-Antibiotika der vierten Generation wie Besifloxacin . Diese Antibiotika zeichnen sich durch ihre verbesserte Wirksamkeit gegen grampositive und gramnegative Bakterien aus und bieten einen vielversprechenden Weg zur Behandlung von bakteriellen Infektionen, die gegen ältere Fluoroquinolone resistent sind.

Antitumor-Aktivität in der Behandlung von Lungenkrebs

Derivate dieser Verbindung wurden auf ihr Potenzial zur Behandlung von Lungenkrebs untersucht . Die Antitumor-Aktivität ist besonders bedeutsam bei der Entwicklung von zielgerichteten Therapien, die im Vergleich zur konventionellen Chemotherapie effektivere Behandlungsmöglichkeiten mit weniger Nebenwirkungen bieten könnten.

Pharmazeutische Tests und Referenzstandards

Die Verbindung wird in pharmazeutischen Tests als hochwertiger Referenzstandard verwendet . Dies gewährleistet die Genauigkeit und Zuverlässigkeit analytischer Methoden in der Arzneimittelforschung und -entwicklung, was für die Zulassung neuer Medikamente entscheidend ist.

Materialwissenschaftliche Forschung

Im Bereich der Materialwissenschaften können Derivate dieser Verbindung zur Untersuchung der Eigenschaften neuer Materialien verwendet werden . Dazu gehören die Entwicklung neuartiger Polymere oder kleiner Moleküle mit potenziellen Anwendungen in der Elektronik, Beschichtung und anderen fortschrittlichen Materialien.

Forschung zur chemischen Synthese

Forscher in der chemischen Synthese verwenden diese Verbindung als Vorläufer für die Synthese einer Vielzahl komplexer Moleküle . Ihre Vielseitigkeit in chemischen Reaktionen macht sie zu einem wertvollen Werkzeug für die Entdeckung neuer Synthesewege und die Herstellung von Molekülen mit potenziellen industriellen und pharmazeutischen Anwendungen.

Biologische Studien

Die Verbindung ist an biologischen Studien beteiligt, um ihre Wechselwirkung mit biologischen Systemen zu verstehen . Diese Forschung kann zur Entdeckung neuer Wirkstoffziele und zur Entwicklung von Therapeutika führen, die spezifische biologische Pfade modulieren.

Wirkmechanismus

Target of Action

The primary target of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is the Peroxisomal import matrix (PEX) proteins . These proteins play a crucial role in the import of proteins into the peroxisome, a key organelle involved in various metabolic pathways .

Mode of Action

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid interacts with the PEX5-PEX14 protein-protein interface . This interaction disrupts the essential cellular processes in trypanosomes, leading to cell death .

Biochemical Pathways

The disruption of the PEX5-PEX14 protein-protein interface affects the protein import into the glycosomes . Glycosomes are specialized peroxisomes found in trypanosomes that carry out several essential metabolic functions. Disruption of protein import into these organelles can have significant downstream effects on the metabolic pathways within the cell .

Pharmacokinetics

The compound has been taken forward to a first round of hit-to-lead optimization, which indicates ongoing efforts to improve its adme (absorption, distribution, metabolism, and excretion) properties . These properties will have a significant impact on the bioavailability of the compound.

Result of Action

The result of the action of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is the disruption of essential cellular processes in trypanosomes, leading to cell death . This makes it a potential candidate for the treatment of diseases caused by trypanosomes.

Biochemische Analyse

Biochemical Properties

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in the production of energy and other metabolites.

Transport and Distribution

The transport and distribution of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism.

Subcellular Localization

The subcellular localization of 4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes .

Eigenschaften

IUPAC Name |

4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(16)9-1-4-12-10(7-9)8-14(5-6-17-12)11-2-3-11/h1,4,7,11H,2-3,5-6,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWFHBDIYXIWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCOC3=C(C2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B1475664.png)

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)

![2-(3-methyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475680.png)

![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)

![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)